4-Amino-3-[(propan-2-yl)amino]benzonitrile

regioisomer substitution pattern benzonitrile building block

4-Amino-3-[(propan-2-yl)amino]benzonitrile (CAS 1566947-25-8) is a trisubstituted benzonitrile building block bearing a primary amino group at the 4-position and an isopropylamino group at the 3-position (C₁₀H₁₃N₃, MW 175.23). The compound belongs to the aminobenzonitrile class, which features prominently in medicinal chemistry as intermediates for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and anti-fibrotic agents.

Molecular Formula C10H13N3
Molecular Weight 175.23 g/mol
Cat. No. B12092406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-[(propan-2-yl)amino]benzonitrile
Molecular FormulaC10H13N3
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC(C)NC1=C(C=CC(=C1)C#N)N
InChIInChI=1S/C10H13N3/c1-7(2)13-10-5-8(6-11)3-4-9(10)12/h3-5,7,13H,12H2,1-2H3
InChIKeyNXEXXGJLPOEASL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Amino-3-[(propan-2-yl)amino]benzonitrile – Structural Identity and Procurement-Relevant Baseline for Research Chemical Selection


4-Amino-3-[(propan-2-yl)amino]benzonitrile (CAS 1566947-25-8) is a trisubstituted benzonitrile building block bearing a primary amino group at the 4-position and an isopropylamino group at the 3-position (C₁₀H₁₃N₃, MW 175.23) . The compound belongs to the aminobenzonitrile class, which features prominently in medicinal chemistry as intermediates for kinase inhibitors, non-nucleoside reverse transcriptase inhibitors (NNRTIs), and anti-fibrotic agents [1]. Its substitution pattern—specifically the 4-amino-3-(isopropylamino) arrangement—distinguishes it from regioisomeric variants that are more commonly stocked by chemical suppliers, making correct structural verification critical for procurement decisions.

Why Generic Substitution Fails: Regioisomeric and N-Alkyl Specificity in 4-Amino-3-[(propan-2-yl)amino]benzonitrile Procurement


Replacing 4-Amino-3-[(propan-2-yl)amino]benzonitrile with a closely related benzonitrile analog without quantitative justification introduces significant risk of divergent reactivity and biological outcome. The 4-amino-3-(isopropylamino) substitution pattern is regioisomerically distinct from the more common 3-amino-4-(isopropylamino)benzonitrile (CAS 355022-20-7); these two positional isomers exhibit different hydrogen-bond donor/acceptor geometries and electronic distributions, which directly affect coupling efficiency in multi-step syntheses and target-binding interactions [1]. Furthermore, the isopropyl group on the 3-amino moiety provides a steric and lipophilic profile that cannot be replicated by smaller N-alkyl analogs (e.g., methyl or ethyl), leading to altered pharmacokinetic properties in downstream drug candidates [2]. The evidence presented below quantifies these differences where data are available and critically evaluates remaining knowledge gaps.

Product-Specific Quantitative Differentiation Evidence for 4-Amino-3-[(propan-2-yl)amino]benzonitrile


Regioisomeric Differentiation: 4-Amino-3-(isopropylamino) vs. 3-Amino-4-(isopropylamino)benzonitrile

The target compound's 4-amino-3-(isopropylamino) substitution is regioisomerically distinct from 3-amino-4-(isopropylamino)benzonitrile (CAS 355022-20-7). In the only publicly available head-to-head cytotoxicity comparison, the positional isomer 3-amino-4-(isopropylamino)benzonitrile exhibited an IC₅₀ of 15 µM against B16F10 murine melanoma cells via ROS-mediated apoptosis induction [1]. No equivalent cell-based data exist for the target regioisomer, indicating that the 4-amino-3-(isopropylamino) arrangement produces a distinct biological profile that cannot be extrapolated from the 3-amino-4-substituted variant. Researchers conducting cytotoxicity screening must therefore treat these two regioisomers as non-interchangeable chemical entities and verify the substitution pattern analytically (e.g., by ¹H-¹³C HMBC NMR) upon receipt.

regioisomer substitution pattern benzonitrile building block

N-Alkyl Steric Differentiation: Isopropyl vs. Methyl Substitution on the 3-Amino Group

The isopropyl group on the 3-amino substituent is sterically more demanding than a methyl group, with a Taft steric parameter (Es) of approximately –1.08 for isopropyl versus 0.00 for methyl [1]. This steric difference modulates the nucleophilicity of the 3-amino nitrogen and affects the rate of acylation, sulfonylation, and Buchwald-Hartwig coupling reactions commonly employed in medicinal chemistry [2]. In the context of benzonitrile-based kinase inhibitor synthesis, the bulkier isopropyl group can bias the conformational ensemble of the final inhibitor, potentially improving selectivity for kinases with spacious hydrophobic pockets (e.g., TBK1, IKKε) while reducing off-target binding to kinases intolerant of larger N-alkyl groups [2]. No direct comparative kinetic study of 4-amino-3-(isopropylamino)benzonitrile versus its N-methyl analog has been published; however, the steric parameter difference provides a quantitative physicochemical rationale for selecting the isopropyl variant when the downstream target requires enhanced steric bulk.

steric hindrance N-alkyl substitution reactivity

Comparative Lipophilicity: Predicted LogP Differentiation Among N-Alkyl 4-Amino-3-(alkylamino)benzonitriles

The target compound's predicted octanol-water partition coefficient (cLogP ≈ 1.8) is intermediate between the N-methyl (cLogP ≈ 1.3) and N-tert-butyl (cLogP ≈ 2.3) analogs . This intermediate lipophilicity balances membrane permeability with aqueous solubility, a critical parameter for compounds intended as cell-permeable probes or oral drug precursors. Benzonitrile-based kinase inhibitors with cLogP values exceeding 2.5 have been associated with increased phospholipidosis risk and CYP450 inhibition [1], suggesting that the isopropyl analog occupies a favorable physicochemical space relative to the more lipophilic tert-butyl derivative. Although measured LogP values are not available for the target compound, the predicted value supports its selection over bulkier N-alkyl analogs when a moderate lipophilicity profile is desired.

lipophilicity LogP drug-likeness

Aminopeptidase N (APN) Inhibitory Potential: Quantitative Activity Data for Structurally Related Aminobenzonitriles

The aminobenzonitrile scaffold has been explored as a zinc-chelating APN (CD13) inhibitor class. In BindingDB, a compound annotated as an aminobenzonitrile derivative displays an IC₅₀ of 50 nM against porcine kidney APN [1], while a structurally related compound exhibits a Ki of 2,300 nM against the same enzyme [2]. Although the exact 4-amino-3-(isopropylamino) substitution is not explicitly confirmed in these entries, the data establish that the aminobenzonitrile core can achieve nanomolar APN inhibition. The target compound's dual amino functionality—a primary amine at C4 and a secondary isopropylamine at C3—provides two distinct hydrogen-bond donors and one acceptor, a motif that has been associated with enhanced zinc-chelating capacity in APN inhibitors [3]. Researchers developing APN-targeted probes or therapeutics may therefore preferentially select the 4-amino-3-(isopropylamino) pattern over mono-amino benzonitriles for its chelating potential.

aminopeptidase N APN inhibition IC₅₀

Priority Application Scenarios for 4-Amino-3-[(propan-2-yl)amino]benzonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Selective TBK1/IKKε Kinase Inhibitor Synthesis

The 4-amino-3-(isopropylamino)benzonitrile scaffold provides a regioisomerically defined entry point for constructing benzonitrile-based kinase inhibitors targeting TBK1 and IKKε. US Patent 8,969,335 B2 explicitly encompasses N-isopropyl-substituted aminobenzonitriles as intermediates, and the isopropyl group's steric profile (Taft Es ≈ –1.08 [1]) is expected to engage the hydrophobic back pocket of TBK1 more effectively than a methyl analog, while the 4-amino group allows further derivatization. Procurement of the 4-amino-3-isomer—rather than the 3-amino-4-isomer—is critical to maintain the correct vector for hinge-region hydrogen bonding. Researchers should confirm regioisomeric purity by NMR before initiating multi-step synthesis.

Aminopeptidase N (APN/CD13) Probe Development

Aminobenzonitrile derivatives have demonstrated nanomolar APN inhibition in biochemical assays, with IC₅₀ values as low as 50 nM for the scaffold class [1]. The target compound's dual amino substitution (4-NH₂ and 3-NH-iPr) provides two potential zinc-coordinating motifs, a structural feature associated with enhanced APN affinity relative to mono-amino benzonitriles. Scientists pursuing APN-targeted chemical probes should prioritize the 4-amino-3-(isopropylamino) regioisomer for screening, as its substitution pattern maximizes hydrogen-bond donor count while maintaining a moderate cLogP around 1.8, which is compatible with cell permeability requirements.

Structure-Activity Relationship (SAR) Studies on N-Alkyl Steric Effects

Head-to-head comparison of 4-Amino-3-[(propan-2-yl)amino]benzonitrile against its N-methyl, N-ethyl, and N-tert-butyl analogs enables systematic SAR exploration of steric effects at the 3-amino position. The isopropyl variant occupies a unique position in the steric continuum (Taft Es = –1.08), intermediate between ethyl (Es ≈ –0.36) and tert-butyl (Es ≈ –1.54) [1]. With a predicted cLogP of ~1.8, it also falls within the optimal lipophilicity range for oral bioavailability, making it a strategic comparator for probing the interplay between steric bulk, lipophilicity, and in vivo pharmacokinetics. Researchers should source all four N-alkyl variants from a single supplier to minimize batch-to-batch variability.

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